molecular formula C6H11NO3 B14689370 (2S)-1-(Methylamino)-1-oxopropan-2-yl acetate CAS No. 33105-51-0

(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate

Cat. No.: B14689370
CAS No.: 33105-51-0
M. Wt: 145.16 g/mol
InChI Key: BJNCZZUBRBZKLD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate is an organic compound with a specific stereochemistry, indicating the presence of a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Methylamino)-1-oxopropan-2-yl acetate typically involves the reaction of (2S)-2-acetoxypropanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:

    Starting Materials: (2S)-2-acetoxypropanoic acid and methylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, at a temperature range of 0-25°C.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxo derivative, while reduction may produce a hydroxyl derivative.

Scientific Research Applications

(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2S)-1-(Methylamino)-1-oxopropan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biochemical pathways, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(Methylamino)-1-oxopropan-2-yl acetate: The enantiomer of the compound with different stereochemistry.

    N-Methyl-2-acetamidoacetic acid: A structurally similar compound with a different functional group arrangement.

Uniqueness

(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying stereospecific reactions and developing chiral drugs.

Properties

CAS No.

33105-51-0

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

[(2S)-1-(methylamino)-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C6H11NO3/c1-4(6(9)7-3)10-5(2)8/h4H,1-3H3,(H,7,9)/t4-/m0/s1

InChI Key

BJNCZZUBRBZKLD-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)NC)OC(=O)C

Canonical SMILES

CC(C(=O)NC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.